Paenilagicin

Antimicrobial Resistance Gram-positive Infection Minimum Inhibitory Concentration

Paenilagicin is a synthetic bioinformatic natural product (synBNP) belonging to the cilagicin family of lipodepsipeptide antibiotics. It exhibits Gram-positive antibacterial activity through a unique dual binding mechanism that sequesters both undecaprenyl phosphate (C55:P) and undecaprenyl pyrophosphate (C55:PP), essential lipid carriers in bacterial cell wall synthesis.

Molecular Formula C65H99N13O19
Molecular Weight 1366.6 g/mol
Cat. No. B12386726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaenilagicin
Molecular FormulaC65H99N13O19
Molecular Weight1366.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)CCO)CC(=O)O)CC(=O)N)CC2=CC=C(C=C2)O)C(C)CC)CCCN)CC3=CC=C(C=C3)O)C
InChIInChI=1S/C65H99N13O19/c1-5-7-8-9-10-11-12-13-14-15-16-19-51(83)77-57-39(4)97-65(96)49(32-41-22-26-43(81)27-23-41)76-60(91)44(18-17-29-66)73-63(94)56(38(3)6-2)78-62(93)46(31-40-20-24-42(80)25-21-40)71-53(85)36-68-52(84)35-69-58(89)47(33-50(67)82)72-54(86)37-70-59(90)48(34-55(87)88)75-61(92)45(28-30-79)74-64(57)95/h20-27,38-39,44-49,56-57,79-81H,5-19,28-37,66H2,1-4H3,(H2,67,82)(H,68,84)(H,69,89)(H,70,90)(H,71,85)(H,72,86)(H,73,94)(H,74,95)(H,75,92)(H,76,91)(H,77,83)(H,78,93)(H,87,88)/t38-,39+,44-,45+,46-,47+,48-,49-,56-,57-/m0/s1
InChIKeyIPRMOMPOTBXTPH-ICSYTXQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Paenilagicin: A Synthetic Bioinformatic Lipodepsipeptide with a Dual Polyprenyl Phosphate Binding Mechanism


Paenilagicin is a synthetic bioinformatic natural product (synBNP) belonging to the cilagicin family of lipodepsipeptide antibiotics [1]. It exhibits Gram-positive antibacterial activity through a unique dual binding mechanism that sequesters both undecaprenyl phosphate (C55:P) and undecaprenyl pyrophosphate (C55:PP), essential lipid carriers in bacterial cell wall synthesis [1]. This mechanism is central to its demonstrated ability to evade the development of antibiotic resistance in vitro [1].

Why Paenilagicin Cannot Be Substituted by Other Gram-Positive Antibiotics


Within the polyprenyl phosphate-binding antibiotic class, substitution is not straightforward due to critical differences in target engagement and resistance profiles. While compounds like cilagicin, paenilagicin, and virgilagicin share a dual-binding mechanism that impedes resistance, structurally related analogs like bacilagicin bind only C55:P and rapidly induce a 4-fold increase in MIC upon serial passage [1]. Furthermore, the specific MIC profile of paenilagicin differs from its analogs, particularly against C. difficile [1]. These structural and mechanistic nuances dictate distinct performance characteristics, making a generic substitution scientifically unjustified without direct, quantitative, and assay-specific evidence.

Quantitative Differentiation: Paenilagicin vs. Cilagicin, Bacilagicin, and Virgilagicin


Paenilagicin MIC Against C. difficile: A Potency Advantage Over Cilagicin

Against the clinically relevant Gram-positive pathogen *Clostridium difficile*, paenilagicin demonstrated a 2-fold lower MIC compared to cilagicin, indicating superior potency in this specific infection model [1]. The MIC for paenilagicin was 2 µg/mL, whereas cilagicin required 4 µg/mL [1]. This differentiation was also observed with virgilagicin (MIC of 2 µg/mL) but not with bacilagicin, which shared the 4 µg/mL MIC of cilagicin [1].

Antimicrobial Resistance Gram-positive Infection Minimum Inhibitory Concentration

Paenilagicin Evades Resistance Development In Vitro: 0-fold Increase in MIC Over 14 Days vs. 4-fold for Bacilagicin

In a 14-day serial passage experiment designed to induce resistance, cultures of *S. aureus* exposed to sub-MIC levels (0.5x MIC) of paenilagicin showed no increase in MIC, identical to the behavior of the dual-binding cilagicin and virgilagicin [1]. In stark contrast, the single-binding analog bacilagicin exhibited a rapid 4-fold increase in MIC, a resistance profile similar to the clinically used amphomycin [1].

Antimicrobial Resistance Drug Development Serial Passage Assay

Mechanistic Confirmation: Dual Polyprenyl Phosphate Binding by Paenilagicin is Essential for Resistance Evasion

Paenilagicin's activity was suppressed in a dose-dependent manner by the addition of both C55:P and C55:PP, confirming its dual-target binding mechanism [1]. This behavior is analogous to cilagicin and virgilagicin, both of which also evade resistance [1]. In contrast, the activity of bacilagicin was only suppressed by C55:P; its MIC remained unchanged even with a 5-fold molar excess of C55:PP, indicating it binds only a single target and explaining its susceptibility to resistance development [1].

Mechanism of Action Target Engagement Polyprenyl Phosphate

Favorable Cytotoxicity Profile: Paenilagicin Exhibits No Growth Inhibition of Human Cells at >64 µg/mL

In a preliminary in vitro cytotoxicity assessment using HEK293 human embryonic kidney cells, paenilagicin showed no inhibition of cell growth at the highest concentration tested, yielding an IC50 value of >64 µg/mL [1]. This was comparable to the other synBNPs in the family (cilagicin, bacilagicin, virgilagicin), all of which also had IC50 values >64 µg/mL [1]. This data establishes a wide therapeutic window relative to its antibacterial MIC values (typically 2 µg/mL).

Cytotoxicity Selectivity Index Drug Safety

Mild Activity Against Acinetobacter baumannii: A Potential Advantage Over Other Class Members

While generally inactive against Gram-negative bacteria, paenilagicin exhibited mild activity against *Acinetobacter baumannii* with an MIC of 8 µg/mL [1]. This is comparable to the activity of cilagicin (MIC = 4 µg/mL) but represents a differentiation from bacilagicin and virgilagicin, which were inactive (MIC >64 µg/mL) [1]. This suggests that paenilagicin retains some ability to penetrate or affect this challenging Gram-negative pathogen.

Gram-negative Activity Acinetobacter baumannii Broad-spectrum Antibiotic

Evidence-Based Applications for Paenilagicin in Antimicrobial Research and Development


Resistance Suppression Lead Optimization

Paenilagicin serves as a validated chemical scaffold for programs focused on overcoming antimicrobial resistance. Its dual-target binding mechanism, directly correlated with a lack of resistance development in 14-day serial passage assays [1], makes it an ideal starting point for medicinal chemistry campaigns aimed at improving potency or pharmacokinetics without sacrificing the resistance-evading phenotype. Comparative studies with the single-binding analog bacilagicin provide a clear positive and negative control for structure-activity relationship (SAR) investigations [1].

C. difficile-Specific Antibiotic Development

Given its superior in vitro potency against *Clostridium difficile* (MIC = 2 µg/mL) compared to the lead compound cilagicin (MIC = 4 µg/mL) [1], paenilagicin is a more advanced starting point for developing narrow-spectrum treatments for *C. difficile* infections. Researchers can leverage this inherent potency advantage to design analogs with improved gut-restricted profiles or oral bioavailability.

Mechanistic Probes for Polyprenyl Phosphate-Dependent Pathways

Paenilagicin's well-characterized, dose-dependent sequestration of both C55:P and C55:PP [1] positions it as a valuable chemical biology tool. Researchers can use it to probe the functional roles of these lipid carriers in diverse bacterial processes beyond cell wall synthesis, or as a control in assays designed to identify other natural products or synthetic compounds with similar dual-binding properties.

SynBNP Discovery Platform Validation

Paenilagicin exemplifies the successful output of a synthetic bioinformatic natural product (synBNP) discovery pipeline [1]. As a structurally verified and biologically active compound with a defined, resistance-evading mechanism, it serves as a benchmark standard for validating and optimizing future synBNP prediction and synthesis workflows. Its characterization data (HRMS, NMR) are publicly available [1], facilitating direct comparison for new synBNP outputs.

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